Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate is a chemical compound with the empirical formula C13H13NO3S . It is a solid substance and is part of a class of compounds known as thiazoles, which are important heterocyclics exhibiting a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate includes a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate is a solid substance . It has a molecular weight of 263.31 .Scientific Research Applications
Anticancer Activity
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate derivatives have been explored for their potential anticancer properties. In a study by Sonar et al. (2020), thiazole compounds, including those derived from ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, were synthesized and tested against breast cancer cells. These compounds exhibited significant antiproliferative activity, suggesting their potential in cancer therapy (Sonar et al., 2020).
Antimicrobial and Antioxidant Studies
The antimicrobial and antioxidant capabilities of ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate derivatives have also been investigated. Raghavendra et al. (2016) synthesized compounds that demonstrated excellent antibacterial and antifungal properties, as well as significant antioxidant potential. This research suggests the potential of these compounds in pharmaceutical applications targeting microbial infections and oxidative stress (Raghavendra et al., 2016).
Potential in Antiviral Research
In the context of antiviral research, particularly relating to COVID-19, ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate derivatives have shown promise. Haroon et al. (2021) synthesized a series of these compounds and evaluated their potential as antiviral agents. The study revealed that certain derivatives exhibited promising inhibition of the Mpro protein of SARS-CoV-2, indicating their potential use in COVID-19 drug development (Haroon et al., 2021).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate derivatives have been a key area of research. Mohamed (2014) presented the synthesis of various derivatives, providing a foundation for further exploration of their biological and pharmaceutical applications (Mohamed, 2014).
Safety And Hazards
Future Directions
Thiazoles, including Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing compounds containing the thiazole ring with different substituents and evaluating their biological activities .
properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEUWGPRBNUAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439331 | |
Record name | Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate | |
CAS RN |
57677-79-9 | |
Record name | Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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